molecular formula C19H17N5OS B2963101 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-76-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2963101
CAS No.: 1286698-76-7
M. Wt: 363.44
InChI Key: KKTCPWTZYBYIBA-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a benzimidazole ring and a benzothiazole ring. These types of compounds are often bioactive and can have various applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a benzimidazole ring (a fused benzene and imidazole ring), a benzothiazole ring (a fused benzene and thiazole ring), and an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms). The presence of these rings and the carboxamide group could potentially influence its reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the carboxamide group could potentially result in significant polarity and the ability to form hydrogen bonds, which could influence its solubility, stability, and reactivity .

Scientific Research Applications

Electrophysiological Activity

The compound's structural components, particularly the 1H-imidazol-1-yl moiety, have been explored for their cardiac electrophysiological activity, showing promise as class III agents in cardiac arrhythmia treatment. This research indicates that certain structural elements within this compound could be effective in modulating cardiac electrical activity, which is crucial for developing new therapeutic agents for arrhythmias (Morgan et al., 1990).

Anti-inflammatory Activity

Derivatives related to the compound's structure, specifically those incorporating the azetidinone framework, have shown significant anti-inflammatory activities. These findings suggest potential applications in designing new anti-inflammatory drugs, highlighting the importance of the compound's core structure in medicinal chemistry (Kalsi et al., 1990).

Supramolecular Gelation

Certain benzamide derivatives, including those related to the compound of interest, have been identified as effective supramolecular gelators. The study of these compounds provides insights into the role of non-covalent interactions, such as π-π interactions and hydrogen bonding, in the formation of stable gels. This research has implications for the development of novel materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anticancer Evaluation

Thiadiazole and benzamide groups, closely related to the compound , have been synthesized and evaluated for their anticancer properties. The study revealed that some of these compounds exhibit promising anticancer activity, which could lead to the development of new chemotherapeutic agents (Tiwari et al., 2017).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve exploring its synthesis, reactivity, and potential bioactivity, as well as its physical and chemical properties .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCPWTZYBYIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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